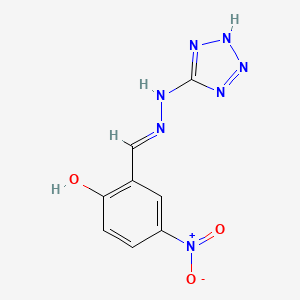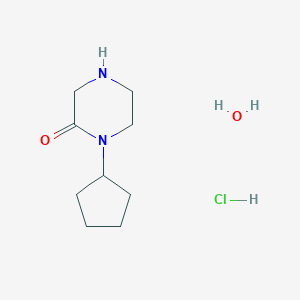![molecular formula C15H18F3N3O2 B6093942 N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea](/img/structure/B6093942.png)
N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EF-24 and is known to possess potent anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of EF-24 is complex and involves multiple pathways. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, EF-24 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. EF-24 has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EF-24 has been shown to have numerous biochemical and physiological effects. In cancer cells, EF-24 has been shown to induce apoptosis, inhibit cell growth, and inhibit angiogenesis. In inflammation, EF-24 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, EF-24 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF-24 has several advantages in lab experiments. It has a relatively simple synthesis method, is stable, and has been extensively studied in various experimental models. However, EF-24 has some limitations. It is highly lipophilic, which can make it difficult to work with in some experimental settings. Additionally, EF-24 has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on EF-24. One area of research is to further elucidate the mechanism of action of EF-24. Additionally, more studies are needed to determine the efficacy of EF-24 in different cancers and inflammatory diseases. Future research could also focus on developing more stable analogs of EF-24 that have improved pharmacokinetic properties. Finally, more studies are needed to determine the safety and toxicity of EF-24 in vivo.
Conclusion:
N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea, or EF-24, is a synthetic compound that has shown promising results in various fields of research. Its potent anti-inflammatory and anticancer properties make it a potential candidate for the development of new therapies. While there are still many unanswered questions about the mechanism of action and efficacy of EF-24, future research in this area could lead to significant advances in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of EF-24 involves the reaction of ethyl carbamate and 2-(trifluoromethyl)benzaldehyde in the presence of sodium methoxide. The resulting product is then treated with pyrrolidine and acetic anhydride to obtain the final product, N-ethyl-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea. This synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
EF-24 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, EF-24 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Inflammation is a common factor in many diseases, and EF-24 has been shown to possess potent anti-inflammatory properties by inhibiting the NF-κB pathway. Additionally, EF-24 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-ethyl-3-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-2-19-14(23)20-11-7-13(22)21(9-11)8-10-5-3-4-6-12(10)15(16,17)18/h3-6,11H,2,7-9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERHQWDDTTYNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-(4-pyridinyl)propyl]propanamide](/img/structure/B6093864.png)

![7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093873.png)
![3-[1-(2-bromobenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6093874.png)
![2-(1-cyclohexen-1-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6093881.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-methoxyphenyl)isoxazole](/img/structure/B6093887.png)
![5-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6093895.png)
![(2-{[2-(1-naphthoyloxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6093901.png)
![3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6093907.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6093920.png)
![N'-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6093935.png)

![5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6093944.png)
![4-{1-[4-(cyclopentyloxy)benzyl]-3-piperidinyl}morpholine](/img/structure/B6093952.png)
